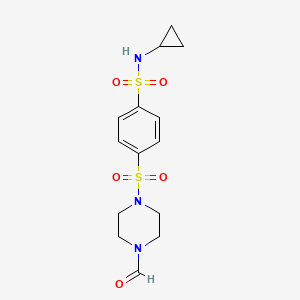

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide

Description

Systematic Naming and Structural Features

The IUPAC name N-cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is derived through hierarchical application of substitutive nomenclature rules. The parent structure is benzenesulfonamide , a benzene ring with a sulfonamide group (-SO₂NH₂) at position 1. Modifications to this core structure occur at position 4, where a piperazine-1-sulfonyl group is attached. This piperazine ring is further substituted at position 4 with a formyl group (-CHO), while the sulfonamide nitrogen is bonded to a cyclopropyl substituent.

The molecular formula C₁₄H₁₉N₃O₅S₂ reflects the compound’s composition:

- 14 carbon atoms : Distributed across the benzene ring (6 carbons), cyclopropane (3 carbons), piperazine (4 carbons), and formyl group (1 carbon).

- 19 hydrogen atoms : Attached to carbons and nitrogens in the structure.

- 3 nitrogen atoms : Present in the sulfonamide (-NH-) and piperazine rings.

- 5 oxygen atoms : Located in sulfonyl (-SO₂) and formyl (-CHO) groups.

- 2 sulfur atoms : Both part of sulfonyl functionalities.

Key functional groups include:

- Sulfonamide group : Imparts polarity and potential hydrogen-bonding capacity.

- Piperazine ring : A six-membered diamine structure contributing conformational flexibility.

- Formyl group : Introduces electrophilic character at the piperazine nitrogen.

- Cyclopropane : A strained three-membered cycloalkane influencing steric and electronic properties.

Comparative Structural Analysis

When compared to related compounds:

These structural variations highlight how substituent modifications alter physicochemical properties while retaining the core benzenesulfonamide scaffold.

Properties

CAS No. |

604761-86-6 |

|---|---|

Molecular Formula |

C14H19N3O5S2 |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

N-cyclopropyl-4-(4-formylpiperazin-1-yl)sulfonylbenzenesulfonamide |

InChI |

InChI=1S/C14H19N3O5S2/c18-11-16-7-9-17(10-8-16)24(21,22)14-5-3-13(4-6-14)23(19,20)15-12-1-2-12/h3-6,11-12,15H,1-2,7-10H2 |

InChI Key |

YPFJEKFVPODRKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of cyclopropylamine with 4-(4-formylpiperazine-1-sulfonyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including:

- HeLa (cervical cancer)

- SK-OV-3 (ovarian cancer)

- A-549 (lung cancer)

- HT-29 (colon cancer)

The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which was confirmed through cytotoxicity assays such as the Sulforhodamine B (SRB) assay. The compound's derivatives exhibited varying degrees of cytotoxicity, influenced by substituents on the piperazine moiety and sulfonamide groups .

Case Study: In Vitro Cytotoxicity

A study involving synthesized derivatives of N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide demonstrated significant inhibitory effects on cancer cell proliferation. The results indicated that specific substituents enhanced the compound's efficacy against targeted cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | SK-OV-3 | 10 |

| Compound C | A-549 | 20 |

These findings suggest that structural modifications can lead to improved therapeutic profiles for this class of compounds .

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial in combating oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results showed that certain derivatives significantly scavenged free radicals, indicating potential applications in nutraceuticals and preventive medicine.

Antioxidant Activity Results

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Compound A | 85 | 90 |

| Compound B | 75 | 80 |

| Compound C | 60 | 65 |

The presence of electron-donating groups was found to enhance the scavenging abilities of these compounds, making them promising candidates for further development as antioxidant agents .

Synthetic Methodologies

The synthesis of this compound involves several key steps that utilize standard organic chemistry techniques, including:

- Formation of Piperazine Derivatives : Utilizing formylation reactions to introduce the piperazine moiety.

- Sulfonamide Formation : Employing sulfonyl chlorides to create sulfonamide linkages.

- Cyclization Reactions : Facilitating cyclization to achieve the desired cyclic structures.

These synthetic routes have been optimized to yield high purity and efficiency, making them suitable for large-scale production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The formylpiperazine moiety may enhance the compound’s binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Piperazine-Containing Sulfonamides

Piperazine moieties are common in pharmaceuticals for optimizing pharmacokinetics. Comparisons include:

- N-Cyclopropyl-4-(4-amino-pyrazolo-pyrimidinyl)benzenesulfonamide (Example 57): This kinase inhibitor features a pyrazolo-pyrimidine-chromenone scaffold linked to a cyclopropyl-sulfonamide. While the target compound lacks this heterocyclic system, both share cyclopropyl groups, which may reduce metabolic oxidation .

- N-(4-butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)benzenesulfonamide : Here, the piperazine is carbonyl-linked, unlike the sulfonyl linkage in the target compound. This difference may alter binding kinetics and selectivity for receptors like serotonin or dopamine transporters .

Anticancer Sulfonamides

Sulfonamides with pyridine-pyrazole hybrids (e.g., compound 1j) show anticancer activity via kinase inhibition. The target compound’s formylpiperazine group could modulate similar pathways but with distinct selectivity due to its unique sulfonyl-piperazine geometry .

Boronic Ester Derivatives

N-Cyclopropyl-4-(pinacol boronate)benzenesulfonamide () serves as a synthetic intermediate for Suzuki-Miyaura couplings. Unlike the target compound, its boronic ester group enables carbon-carbon bond formation, highlighting divergent roles in drug development (synthesis vs. bioactivity) .

Patent Examples

Patent-derived compounds (e.g., Example 52 with trifluoroacetamido and tetrahydrofuran groups) emphasize substituent diversity.

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Substituent Impact on Activity

| Substituent Type | Example Compound | Effect on Activity |

|---|---|---|

| Electron-withdrawing (Br) | 1d | ↑ COX-2 potency (IC₅₀ ~ 0.2 µM) |

| Bulky groups (C=O)OCH₂CH₃ | 1f | ↓ Activity due to steric hindrance |

| Cyclopropyl | Target compound | ↑ Metabolic stability |

Biological Activity

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in various disease pathways. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclopropyl group, a piperazine moiety, and sulfonamide functional groups. The presence of these groups is critical for its biological interactions.

- Molecular Formula : C₁₄H₁₈N₂O₄S₂

- Molecular Weight : 350.43 g/mol

- Chemical Structure : Chemical Structure

1. Inhibition of Lysine-Specific Demethylase (LSD1)

One of the primary biological activities of this compound is its role as an inhibitor of LSD1, an enzyme implicated in various cancers and neurodegenerative diseases.

Mechanism of Action :

LSD1 demethylates lysine residues on histones, leading to transcriptional repression. By inhibiting this enzyme, the compound can potentially reactivate silenced genes involved in tumor suppression.

Efficacy :

Studies have shown that compounds similar to this compound exhibit significant inhibition of LSD1 activity in vitro, leading to increased levels of di-methylated histone H3 at lysine 4 (H3K4me2), a marker associated with active transcription .

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Inhibition of cell growth |

| MCF7 (Breast Cancer) | 6.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.5 | G2/M cell cycle arrest |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

3. Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may have neuroprotective effects. Preliminary studies indicate that it could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Studies

Several case studies have explored the efficacy and safety profile of similar compounds in clinical settings:

Case Study 1:

A phase II trial evaluated a related sulfonamide derivative in patients with advanced solid tumors. The results indicated manageable toxicity and preliminary evidence of antitumor activity, warranting further investigation into this class of compounds .

Case Study 2:

In a mouse model of Alzheimer’s disease, treatment with a structurally similar compound resulted in reduced amyloid plaque formation and improved cognitive function, suggesting potential applications in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.